Chlorobis(trimethylsilyl)amine

Description

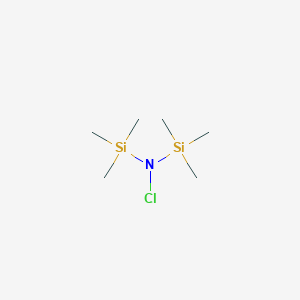

Chlorobis(trimethylsilyl)amine (ClN(Si(CH₃)₃)₂) is a silylated amine compound featuring a central nitrogen atom bonded to two trimethylsilyl (TMS) groups and one chlorine atom. This structure imparts unique reactivity, combining the steric bulk of TMS groups with the electrophilic character of the chlorine substituent. The compound is primarily utilized as a precursor in organometallic synthesis and thin-film deposition processes, where its stability and tailored reactivity are advantageous .

Properties

IUPAC Name |

[[chloro(trimethylsilyl)amino]-dimethylsilyl]methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18ClNSi2/c1-9(2,3)8(7)10(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQJBDOYNOQRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18ClNSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500495 | |

| Record name | N,N-Bis(trimethylsilyl)hypochlorous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4148-01-0 | |

| Record name | N,N-Bis(trimethylsilyl)hypochlorous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Initial Silylation : The amine attacks Me₃SiCl, displacing chloride and forming a silylated intermediate.

-

Chloride Incorporation : Subsequent treatment with a chlorinating agent (e.g., Cl₂ or SOCl₂) replaces the remaining N–H bond with chloride:

This method achieves yields of 70–85% but requires stringent moisture exclusion due to the hydrolytic sensitivity of silyl chlorides.

Salt Metathesis with Bis(trimethylsilyl)amide Salts

A high-yielding alternative employs salt metathesis between alkali metal bis(trimethylsilyl)amides (e.g., LiN(SiMe₃)₂) and chlorinating reagents. This route avoids direct handling of gaseous ammonia and enables precise stoichiometric control.

Lithium Bis(trimethylsilyl)amide and Chlorosilanes

Reacting LiN(SiMe₃)₂ with Me₃SiCl in a 1:1 molar ratio in hexane at 0°C produces this compound quantitatively:

The reaction completes within 2 hours, with lithium trimethylsilyl (LiSiMe₃) precipitating as a byproduct. Filtration under inert atmosphere yields pure [(CH₃)₃Si]₂NCl.

Sodium Derivatives and Chloride Sources

Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) reacts with chlorotrimethylsilane or boron trichloride (BCl₃) in toluene. While BCl₃ offers higher electrophilicity, it introduces boron-containing byproducts, complicating purification. Yield optimization studies indicate 88–92% efficiency for Me₃SiCl versus 78–82% for BCl₃.

Reductive Amination of Silylated Imines

Advanced methods utilize reductive amination of silylated imines with chlorosilanes in the presence of transition-metal catalysts. For instance, palladium-catalyzed coupling of Me₃SiCl with bis(trimethylsilyl)imine (Me₃SiN=SiMe₃) under hydrogen atmosphere generates [(CH₃)₃Si]₂NCl.

Catalytic Systems and Conditions

A Pd/C catalyst (5 mol%) in THF at 50°C and 3 bar H₂ pressure facilitates imine reduction and concurrent silylation. This one-pot method achieves 65–75% yields but demands careful gas handling and catalyst recovery.

Halogen Exchange Reactions

Halogen exchange between bromobis(trimethylsilyl)amine [(Me₃Si)₂NBr] and metal chlorides (e.g., AgCl or CuCl₂) offers a niche route. The reaction exploits the higher lattice energy of metal bromides to drive chloride substitution:

Yields remain moderate (50–60%) due to competing side reactions, but the method is valuable for isotopically labeled chloride synthesis.

Electrochemical Synthesis

Emerging electrochemical methods enable chloride insertion into bis(trimethylsilyl)amine under controlled potentials. A platinum anode and cathode in a MeCN/Et₄NCl electrolyte apply 2.5 V to oxidize [(Me₃Si)₂NH] to [(Me₃Si)₂NCl]. Current efficiencies reach 40–50%, though scalability remains challenging.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Synthesis | 70–85 | Anhydrous THF, 0–25°C | Simple reagents | Moisture-sensitive |

| Salt Metathesis | 88–92 | Hexane, 0°C | High yield, minimal byproducts | Requires alkali metal handling |

| Reductive Amination | 65–75 | Pd/C, H₂ (3 bar), 50°C | One-pot synthesis | Catalyst cost, gas handling |

| Halogen Exchange | 50–60 | AgCl, toluene, reflux | Isotope labeling | Low yield, side reactions |

| Electrochemical | 40–50 | Pt electrodes, MeCN/Et₄NCl, 2.5 V | Green chemistry potential | Low efficiency, scaling issues |

Scientific Research Applications

Structure

The compound consists of two trimethylsilyl groups attached to a chloromethyl group, contributing to its reactivity in organic synthesis.

Organic Synthesis

Chlorobis(trimethylsilyl)amine is widely used as a reagent in organic synthesis due to its ability to facilitate various chemical reactions:

- Peterson Olefination Reactions : It aids in forming carbon-carbon double bonds through olefination.

- Kumada Coupling Reactions : Acts as a Grignard reagent, enabling the formation of new carbon-carbon bonds between aryl or vinyl halides and other coupling partners.

- Synthesis of Methylenephosphine Analogs : Serves as a precursor for expanding organophosphorus chemistry.

Polymer Chemistry

The compound is instrumental in synthesizing advanced polymers:

- Preparation of PBTES Monomer : this compound is used to create para-bis(trimethylsilyl)ethylstyrene (PBTES), which can be polymerized into network polymers for various applications.

Catalysis

This compound functions as a catalyst in several reactions:

- Enhancing Reaction Rates : It improves the rates and selectivity of chemical reactions, particularly in the formation of organosilicon compounds.

Material Science

This compound plays a significant role in developing advanced materials:

- Synthesis of Heterocumulenes : It is utilized in creating heterocumulenes, which have applications in electronics and photonics.

Common Reactions Involving this compound

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Substitution Reactions | Nucleophilic substitution where Cl is replaced | Organosilicon compounds |

| Coupling Reactions | Kumada coupling with aryl/vinyl halides | Carbon-carbon bond formations |

Case Study 1: Synthesis of PBTES Monomer

Research indicates that using this compound allows for efficient synthesis of PBTES monomer through a straightforward reaction pathway involving chloromethyltrimethylsilane and trimethylsilyl chloride in the presence of sodium hydride. This method yields high purity products suitable for polymerization.

Case Study 2: Catalytic Applications

In a study examining the catalytic properties of this compound, it was found to enhance reaction rates significantly in the formation of vinyl silanes from aldehydes. This demonstrates its utility not only in organic synthesis but also as an effective catalyst in industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorobis(trimethylsilyl)amine belongs to a broader class of silylated amines, which vary in substituents and applications. Below is a detailed comparison with structurally related compounds:

Sodium Bis(trimethylsilyl)amide ([Na][N(SiMe₃)₂])

- Molecular Formula : C₆H₁₈NSi₂Na

- Key Features: A strong, non-nucleophilic base due to the deprotonated nitrogen. Widely used in deprotonation reactions and as a catalyst in organic synthesis.

- Applications: Nanoparticle synthesis (e.g., bismuth NPs) via thermal decomposition of metal amides .

- Contrast : Unlike this compound, the sodium salt lacks electrophilic substituents, limiting its use in substitution reactions.

Tris(trimethylsilyl)amine (N(SiMe₃)₃)

- Molecular Formula : C₉H₂₇NSi₃

- Key Features : A trisubstituted amine with exceptional thermal stability, enabling applications in nitrogen fixation and as a silicon nitride precursor .

- Applications : Plasma-enhanced atomic layer deposition (PEALD) of silicon nitride films .

- Contrast : The absence of a chlorine atom reduces electrophilicity, making it less reactive in halogenation or cross-coupling reactions compared to this compound.

Bis(trimethylsilyl)allylamine (C₉H₂₃NSi₂)

- Molecular Formula : C₉H₂₃NSi₂

- Key Features : Features an allyl group instead of chlorine, enabling participation in cycloaddition or polymerization reactions.

- Applications: Intermediate in organosilicon chemistry; used in synthesizing functionalized polymers .

Bis(dimethylaminomethylsilyl)trimethylsilyl Amine (DTDN2-H₂)

- Molecular Formula : C₉H₂₉N₃Si₃

- Key Features : Designed for low bond dissociation energy and high vapor pressure, optimizing its use in PEALD .

- Applications : Deposition of silicon nitride thin films for semiconductor devices.

- Contrast: The dimethylaminomethyl groups improve thermal stability compared to this compound, which prioritizes halogen-mediated reactivity.

Data Tables

Table 1. Structural and Functional Comparison

*Predicted based on analogous compounds (e.g., ).

Table 2. Reactivity and Stability

| Compound | Thermal Stability | Electrophilicity | Nucleophilicity | Key Reactivity Pathways |

|---|---|---|---|---|

| This compound | Moderate | High | Low | Halogen substitution, coordination |

| Sodium Bis(trimethylsilyl)amide | High | Low | High | Deprotonation, redox reactions |

| Tris(trimethylsilyl)amine | Very High | Low | Low | Silicon nitride formation |

| DTDN2-H₂ | Very High | Moderate | Moderate | Surface adsorption, film growth |

Q & A

Q. What are the critical considerations for synthesizing Chlorobis(trimethylsilyl)amine in a laboratory setting?

Methodological Answer: Synthesis requires strict anhydrous conditions due to the compound’s sensitivity to moisture. Key steps include:

- Using inert atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis.

- Selecting aprotic solvents (e.g., THF or hexane) and reagents like lithium bis(trimethylsilyl)amide for deprotonation.

- Purification via vacuum distillation or recrystallization to remove by-products such as trimethylsilyl chloride .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Store under inert gas (argon/nitrogen) in sealed, moisture-resistant containers.

- Use PPE (gloves, goggles) to avoid skin/eye exposure, as it may cause severe irritation (based on Draize test data for analogous silylamines).

- Monitor storage temperature (recommended: –20°C) to prevent thermal decomposition .

Q. What literature review strategies are recommended for identifying prior synthetic applications of this compound?

Methodological Answer:

- Use databases like SciFinder or Reaxys with keywords: “this compound,” “silylamine synthesis,” and “silyl-protecting agents.”

- Filter results to prioritize peer-reviewed journals and avoid unreliable sources (e.g., ).

- Cross-reference primary sources (experimental procedures) with secondary reviews for context .

Advanced Research Questions

Q. What analytical techniques are most suitable for detecting trace impurities in this compound, and how can method sensitivity be validated?

Methodological Answer:

- Employ GC-MS or HPLC-UV with columns optimized for silylated compounds.

- Validate sensitivity using spiked samples to achieve a limit of detection (LOD) ≤ 1 ppm, guided by regulatory frameworks for analogous amines (e.g., EMA nitrosamine guidelines).

- Confirm reproducibility via triplicate analyses and calibration against certified reference standards .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction systems?

Methodological Answer:

Q. When designing catalytic reactions using this compound, how can researchers systematically evaluate the influence of solvent polarity on reaction efficiency?

Methodological Answer:

- Conduct a solvent screening study (e.g., hexane, toluene, DMF) while maintaining constant temperature and concentration.

- Monitor reaction progress via in-situ FTIR or NMR to correlate solvent dielectric constant with reaction rate.

- Use statistical tools (e.g., ANOVA) to identify significant solvent effects .

Q. How can conflicting data regarding the thermal stability of this compound be resolved through experimental design?

Methodological Answer:

- Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition profiles.

- Replicate conflicting studies with standardized protocols (e.g., heating rate: 5°C/min).

- Publish raw data and experimental conditions to enable cross-lab verification .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility when scaling up this compound synthesis from lab-to-pilot scale?

Methodological Answer:

- Document critical parameters (e.g., stirring rate, cooling efficiency) using a process analytical technology (PAT) framework.

- Compare impurity profiles between batches via LC-MS and adjust purification steps iteratively.

- Share detailed protocols in open-access repositories to facilitate peer validation .

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.